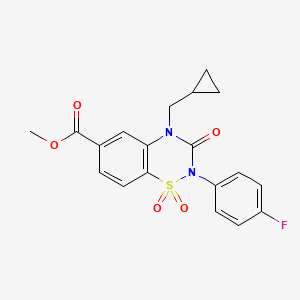

![molecular formula C22H21N5O3S B6452382 6-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile CAS No. 2549023-33-6](/img/structure/B6452382.png)

6-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . Oxazole derivatives have been found to have a wide spectrum of biological activities, which has led to their use in the synthesis of new chemical entities in medicinal chemistry .

Molecular Structure Analysis

The oxazole ring in the compound is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The reactivity of oxazole derivatives can be influenced by the substitution pattern on the oxazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely depending on their structure. For example, oxazole itself is a stable liquid at room temperature with a boiling point of 69 °C .Applications De Recherche Scientifique

Medicinal Chemistry and Therapeutic Potentials

Oxazole derivatives, including our compound of interest, have gained prominence in medicinal chemistry due to their wide spectrum of biological activities . Let’s explore some key therapeutic potentials:

Anticancer Properties: Oxazole derivatives exhibit promising anticancer effects. Researchers have synthesized various compounds with this scaffold, and some have demonstrated potent activity against cancer cells . Further investigations into the specific mechanisms and potential clinical applications are warranted.

Carbonic Anhydrase Inhibition: Our compound, 6-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile, shows isoform-selective inhibition of human carbonic anhydrase II (hCA II) with a Ki value of 0.05 µM . Carbonic anhydrases play essential roles in physiological processes, making them attractive drug targets for conditions like glaucoma and cancer.

Coordination Chemistry and Materials Science

Beyond medicinal applications, oxazole derivatives contribute to coordination chemistry and materials research:

btp Ligands: The btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) binding motif has gained attention. These ligands coordinate with various metals and find use in catalysis, enzyme inhibition, photochemistry, and materials such as polymers and gels . Investigating the coordination behavior of our compound could reveal novel applications.

Scaffold for Drug Development

Oxazole derivatives serve as valuable scaffolds for designing new drugs. Their heterocyclic ring structure provides a foundation for developing promising pharmaceutical agents . Researchers continue to explore novel derivatives for various therapeutic targets.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S/c1-15-25-20(14-30-15)17-3-5-19(6-4-17)31(28,29)27-9-8-18-12-26(13-21(18)27)22-7-2-16(10-23)11-24-22/h2-7,11,14,18,21H,8-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQVWUKRYKTQJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4C3CN(C4)C5=NC=C(C=C5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6452300.png)

![2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6452302.png)

![6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole](/img/structure/B6452319.png)

![5-fluoro-2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6452323.png)

![3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6452335.png)

![5-fluoro-2-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B6452336.png)

![1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B6452344.png)

![3-{2-oxo-2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6452355.png)

![N-(2,5-difluorophenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B6452358.png)

![3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6452361.png)

![6-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6452373.png)

![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6452385.png)

![2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile](/img/structure/B6452390.png)